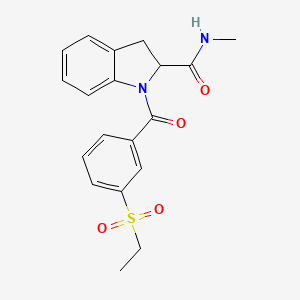
4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various compounds, including sulfonamides, amides, and ureas. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene is not well understood. However, it has been suggested that the compound inhibits the activity of enzymes that are involved in the biosynthesis of folic acid. This inhibition leads to the depletion of folic acid, which is essential for the growth and proliferation of cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene are not well studied. However, it has been suggested that the compound may have potential applications in the treatment of cancer and other diseases that are associated with the overproduction of folic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene in lab experiments include its high yield of synthesis, relatively low cost, and potential applications in various fields. However, the limitations of using this compound include its potential toxicity, lack of understanding of its mechanism of action, and limited studies on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the study of 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene. These include:
1. Further studies on the mechanism of action of the compound to better understand its potential applications in the treatment of cancer and other diseases.
2. Exploration of the potential applications of the compound in material science, including the synthesis of metal complexes and other materials.
3. Investigation of the potential toxicity of the compound and its effects on human health.
4. Development of new synthesis methods for the compound to improve its yield and purity.
5. Exploration of the potential applications of the compound in other fields, including organic synthesis and medicinal chemistry.
Conclusion:
In conclusion, 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies on this compound may lead to the development of new materials, drugs, and other applications that may benefit society.
Métodos De Síntesis
The synthesis of 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene involves the reaction of 4-bromo-2-fluoroanisole with dimethylsulfamoyl chloride in the presence of a base, followed by the reaction with difluoromethyl ether. The yield of this reaction is relatively high, and the compound can be purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
4-bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2N2O3S/c1-14(2)18(15,16)13-7-4-3-6(10)5-8(7)17-9(11)12/h3-5,9,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDXNOHXZDPCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=C(C=C(C=C1)Br)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide](/img/structure/B7449591.png)
![3-[2-Ethylbutyl-[9-[2-hydroxy-2-(oxolan-2-yl)ethyl]purin-6-yl]amino]propanenitrile](/img/structure/B7449601.png)

![4-[(4,4-Difluorocyclohexyl)-methylamino]-2-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B7449609.png)

![3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7449625.png)
![2-[2-[(1-Cyclohexylpyrazole-4-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7449637.png)
![sodium;(1S,2R)-2-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7449640.png)
![4-[[1-(2,2-Difluoro-2-phenylethyl)triazol-4-yl]methyl]piperazin-2-one](/img/structure/B7449644.png)
![N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide](/img/structure/B7449647.png)
![1-(2,2-Dicyclopropyl-2-hydroxyethyl)-3-[(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]urea](/img/structure/B7449651.png)
![[(3R,8aS)-2-[(5-chlorofuran-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-yl]methanol](/img/structure/B7449657.png)
![N-[2-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methylamino]-2-oxoethyl]butanamide](/img/structure/B7449666.png)
![2-[4-[(5-Fluoro-2-hydroxyphenyl)methylamino]phenyl]-1-morpholin-4-ylethanone](/img/structure/B7449673.png)